molecular formula C13H9F3S B1590045 4-Trifluoromethyl diphenyl sulfide CAS No. 53451-90-4

4-Trifluoromethyl diphenyl sulfide

Cat. No. B1590045
CAS RN: 53451-90-4
M. Wt: 254.27 g/mol
InChI Key: VBQZDUABIJNHRP-UHFFFAOYSA-N
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Description

4-Trifluoromethyldiphenyl sulfide is a reactive compound . It has a molecular formula of C13H9F3S and a molecular weight of 254.27 .


Synthesis Analysis

The synthesis of 4-Trifluoromethyldiphenyl sulfide involves the reaction of naphthylboronic acid with phenol in dichloromethane, using copper (II) acetate and triethylamine . Another method involves the synthesis of symmetrical polyfluorinated diaryl sulfides from diaryl disulfides by heating with iron at high temperature .


Molecular Structure Analysis

The molecular structure of 4-Trifluoromethyldiphenyl sulfide is represented by the formula C13H9F3S . The average mass is 254.271 Da and the monoisotopic mass is 254.037704 Da .


Chemical Reactions Analysis

4-Trifluoromethyldiphenyl sulfide is involved in the trifluoromethylation of carbon-centered radical intermediates . This process plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Physical And Chemical Properties Analysis

4-Trifluoromethyldiphenyl sulfide has a melting point of 36 °C and a predicted boiling point of 314.8±42.0 °C. Its predicted density is 1.29±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • 4-Trifluoromethyl diphenyl sulfide plays a role in the synthesis of various compounds. Markitanov et al. (2019) report its involvement in creating new 4-(trifluoromethyl)tetrahydrothiophenes with diverse functional groups, showcasing its versatility in organic synthesis (Markitanov et al., 2019).

Applications in Organic Light-Emitting Diodes (OLEDs)

  • Research by Su et al. (2020) highlights the use of compounds related to 4-trifluoromethyl diphenyl sulfide in the development of organic light-emitting diodes. Their study focuses on iridium(III) complexes with sulfur-containing ligands for efficient OLEDs, demonstrating the potential of such compounds in advanced electronic applications (Su et al., 2020).

Role in Electronic Materials

  • Gileva et al. (2015) explored the use of a derivative of diphenyl sulfide in synthesizing new polyarylenephthalides, which exhibit electronic switching effects. This suggests potential applications in the field of electronic materials (Gileva et al., 2015).

Contributions to Molecular Studies

  • In molecular studies, Goodhand and Hamor (1989) analyzed the structures of fluorinated diphenyl sulfides, providing valuable insights into the molecular geometry and interactions of these compounds, which could have implications for further chemical research and applications (Goodhand & Hamor, 1989).

Impact on Organic Synthesis

  • Duan et al. (2016) found that a derivative of diphenyl sulfide could be an efficient source of trifluoromethylcarbene, a highly useful intermediate in organic synthesis. This highlights the compound's role in facilitating diverse synthetic processes (Duan et al., 2016).

Utilization in Polymer Research

  • Kim et al. (2013) synthesized polyimides with trifluoromethyl pendent groups, using derivatives of 4-trifluoromethyl diphenyl sulfide. This research opens up avenues in polymer science, particularly in creating materials with specific thermal and optical properties (Kim et al., 2013).

Safety And Hazards

4-Trifluoromethyldiphenyl sulfide is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-phenylsulfanyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3S/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQZDUABIJNHRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540805
Record name 1-(Phenylsulfanyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Trifluoromethyl diphenyl sulfide

CAS RN

53451-90-4
Record name 1-(Phenylsulfanyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AG Brook - Journal of the American Chemical Society, 1957 - ACS Publications
The abnormal behavior of substituents (espe-cially halogen) attached to carbon alpha to a silicon atom has been referred to as the “«-silicon effect.” 1, 2 It is also apparent that functional …
Number of citations: 146 pubs.acs.org
K Šindelář, M Hrubantová, E Svátek… - Collection of …, 1989 - cccc.uochb.cas.cz
Nucleophilic substitution reactions of a series of thio-substituted fluoroarenes with 1-methyl-4-piperidinol, 1-benzyl-4-piperidinol, and 1-methyl-4-phenyl-4-piperidinol in the presence of …
Number of citations: 3 cccc.uochb.cas.cz
HL Yale, F Sowinski, J Bernstein - Journal of the American …, 1957 - ACS Publications
The thionation of 3-(trifluoromethyl)-diphenvlamine has yielded 2-and 4-(trifluoromethyl)-phenothiazine. These two nuclei have been allowed to react with various dialkylaminoalkyl …
Number of citations: 55 pubs.acs.org
JF Bunnett, GT Davis - Journal of the American Chemical Society, 1954 - ACS Publications
… ,mp69.570; N-2,4-dinitrophenylpiperidine, mp 91-92.5; 2,4-dinitrodiphenyl sulfide, mp 121; 4-chloro-2-nitrodiphenyl sulfide, mp 83-84 (lit.81 86); 2-nitro-4-trifluoromethyldiphenyl sulfide, …
Number of citations: 57 pubs.acs.org
B Kang, SH Hong - Chemical Science, 2017 - pubs.rsc.org
… The only detected side product was 4-trifluoromethyl diphenyl sulfide (4a), which was possibly formed by the decarbonylation process. It should be emphasized that the thioester …
Number of citations: 40 pubs.rsc.org
AI Krasna, D Rittenberg - Journal of the American Chemical …, 1954 - ACS Publications
… ,mp69.570; N-2,4-dinitrophenylpiperidine, mp 91-92.5; 2,4-dinitrodiphenyl sulfide, mp 121; 4-chloro-2-nitrodiphenyl sulfide, mp 83-84 (lit.81 86); 2-nitro-4-trifluoromethyldiphenyl sulfide, …
Number of citations: 187 pubs.acs.org
P Zhao, H Yin, H Gao, C Xi - The Journal of Organic Chemistry, 2013 - ACS Publications
Diaryl thioethers and S-cycles were obtained on the basis of the copper-catalyzed reaction of carbon disulfide and aryl iodides in the presence of DBU. This reaction enables the one-…
Number of citations: 119 pubs.acs.org

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